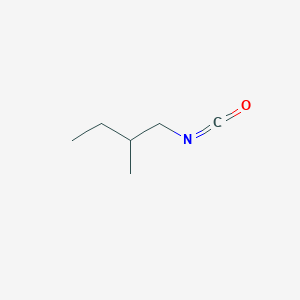
1-Isocyanato-2-methylbutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isocyanato-2-methylbutane is an organic compound with the molecular formula C6H11NO. It is a member of the isocyanate family, which are compounds containing the functional group -N=C=O. Isocyanates are widely used in the production of polyurethanes, which are essential materials in various industries, including automotive, construction, and textiles .
Métodos De Preparación
1-Isocyanato-2-methylbutane can be synthesized through several methods:
Phosgene Method: This traditional method involves the reaction of phosgene with amines to produce isocyanates.
Non-Phosgene Methods: These methods include the reduction carbonylation, oxidation carbonylation, and the use of dimethyl carbonate or urea.
Oxidation of Isonitriles: This method involves the oxidation of isonitriles using dimethyl sulfoxide as the oxidant, catalyzed by trifluoroacetic anhydride.
Análisis De Reacciones Químicas
1-Isocyanato-2-methylbutane undergoes various chemical reactions, including:
Substitution Reactions: It can react with alcohols to form urethanes and with amines to form ureas.
Addition Reactions: It can undergo addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, to form carbamates.
Polymerization: It can polymerize to form polyurethanes, which are used in foams, coatings, and adhesives.
Common reagents used in these reactions include alcohols, amines, and water. The major products formed are urethanes, ureas, and polyurethanes .
Aplicaciones Científicas De Investigación
1-Isocyanato-2-methylbutane has several scientific research applications:
Polyurethane Production: It is used in the synthesis of polyurethanes, which are essential materials in various industries.
Pharmaceutical Testing: It is used as a reference standard in pharmaceutical testing to ensure accurate results.
Material Science: It is used in the development of new materials with specific properties, such as high abrasion resistance and tensile strength.
Mecanismo De Acción
The mechanism of action of 1-Isocyanato-2-methylbutane involves its reactivity with compounds containing active hydrogen atoms. The isocyanate group (-N=C=O) reacts with these compounds to form urethanes, ureas, and carbamates. This reactivity is due to the electrophilic nature of the carbon atom in the isocyanate group, which readily reacts with nucleophiles .
Comparación Con Compuestos Similares
1-Isocyanato-2-methylbutane can be compared with other isocyanates, such as:
Hexamethylene Diisocyanate: Used in non-yellowing polyurethane materials.
Toluene Diisocyanate: Commonly used in the production of flexible polyurethane foams.
Diphenylmethane Diisocyanate: Used in the production of rigid polyurethane foams.
This compound is unique due to its specific molecular structure, which imparts distinct reactivity and properties compared to other isocyanates .
Propiedades
IUPAC Name |
1-isocyanato-2-methylbutane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-3-6(2)4-7-5-8/h6H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGOYJQWQKJLCFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CN=C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(E)-3-phenyl-1-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2928003.png)
![N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2928004.png)
![2-[(3-chlorophenyl)methyl]-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2928006.png)
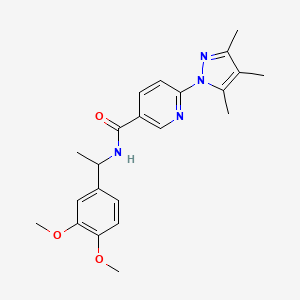
![8-((3,4-Dimethylphenyl)sulfonyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2928008.png)
![3-methoxy-1-methyl-N-[3-(1H-pyrazol-3-yl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B2928010.png)
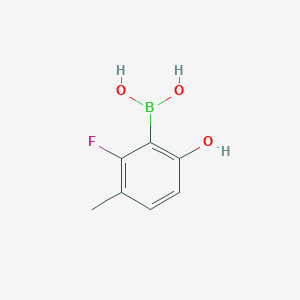


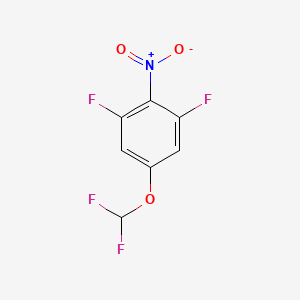

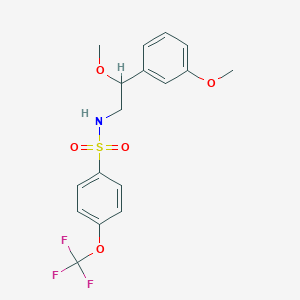
![4-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2928022.png)
![N-(4-acetamidophenyl)-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2928023.png)
